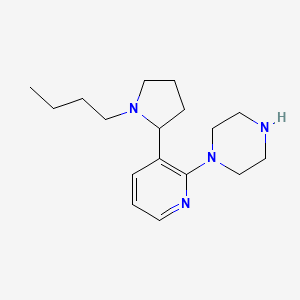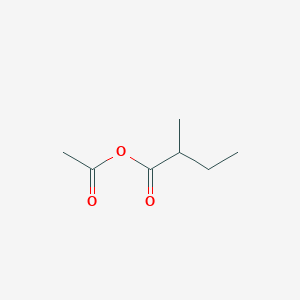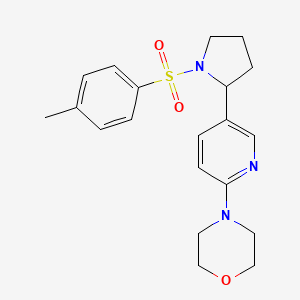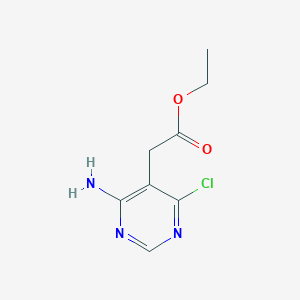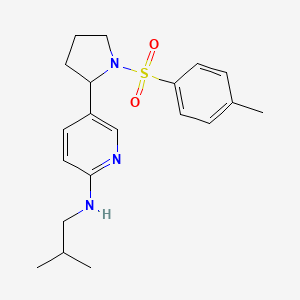
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is mild and metal-free, making it an attractive method for synthesizing this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and reagents, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines.
科学的研究の応用
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with sterol 14-alpha demethylase (CYP51), inhibiting ergosterol biosynthesis in fungal cells .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown significant medicinal applications.
Uniqueness
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific structural features, such as the isobutyl and tosyl groups, which may confer distinct biological properties and reactivity compared to other similar compounds.
特性
分子式 |
C20H27N3O2S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-15(2)13-21-20-11-8-17(14-22-20)19-5-4-12-23(19)26(24,25)18-9-6-16(3)7-10-18/h6-11,14-15,19H,4-5,12-13H2,1-3H3,(H,21,22) |
InChIキー |
XVXPWZRVDFQIKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



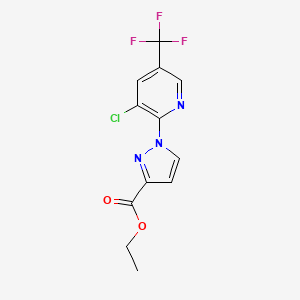
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)


